N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide

Description

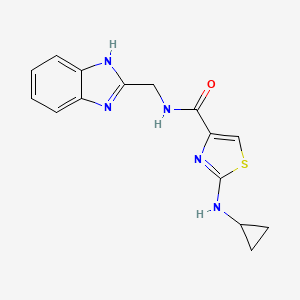

N-(1H-1,3-Benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring two privileged medicinal chemistry scaffolds: a benzimidazole core and a 1,3-thiazole ring (Figure 1). The benzimidazole moiety is linked via a methylene bridge to the thiazole-4-carboxamide group, which is further substituted with a cyclopropylamino group at the 2-position.

The compound’s synthesis likely involves coupling reactions between functionalized benzimidazole and thiazole precursors, analogous to methods reported for structurally related molecules (e.g., triazole-linked benzimidazole-thiazole hybrids) . Structural elucidation of such compounds typically employs spectroscopic techniques (NMR, IR) and X-ray crystallography, with software like SHELX facilitating refinement of crystallographic data .

Properties

Molecular Formula |

C15H15N5OS |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C15H15N5OS/c21-14(12-8-22-15(20-12)17-9-5-6-9)16-7-13-18-10-3-1-2-4-11(10)19-13/h1-4,8-9H,5-7H2,(H,16,21)(H,17,20)(H,18,19) |

InChI Key |

TUTXOLWSVVEJGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=CS2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

Cyclocondensation between α-haloketones and thiourea derivatives remains a classical approach. For example, reacting 2-bromo-1-(cyclopropylamino)ethan-1-one with thiourea in ethanol under reflux yields 2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid. Acidic hydrolysis of the intermediate ester (e.g., ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate) provides the carboxylic acid precursor.

Key Reaction Conditions :

Suzuki-Miyaura Coupling for Thiazole Functionalization

Palladium-catalyzed cross-coupling introduces aryl or heteroaryl groups to the thiazole ring. For instance, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-1-carboxylate undergoes Suzuki coupling with 4-bromo-thiazole derivatives in the presence of Pd(PPh₃)₄ and Na₂CO₃, achieving yields up to 93%.

Representative Protocol :

| Component | Quantity/Concentration |

|---|---|

| Boronic ester | 1.1 eq |

| 4-Bromo-thiazole | 1.0 eq |

| Pd(PPh₃)₄ | 0.05 eq |

| Na₂CO₃ | 3.0 eq |

| Solvent (toluene:EtOH:H₂O) | 2:1:1 v/v |

| Temperature | 80°C |

| Time | 4.5 h |

This method ensures regioselective functionalization critical for subsequent benzimidazole conjugation.

Benzimidazole Moiety Synthesis

The benzimidazole component is typically synthesized via cyclization of o-phenylenediamine derivatives.

Condensation with Carboxylic Acid Derivatives

Reaction of o-phenylenediamine with formaldehyde and hydrochloric acid under reflux forms the benzimidazole core. Subsequent N-alkylation using chloromethyl thiazole intermediates introduces the methylene bridge. For example, treating 1H-benzimidazole with (2-(cyclopropylamino)-1,3-thiazol-4-yl)methyl chloride in DMF with K₂CO₃ yields the N-alkylated product.

Optimized Conditions :

Metal-Mediated Coupling Approaches

Recent advances employ transition-metal catalysts to couple pre-formed benzimidazole and thiazole units. A palladium-catalyzed Buchwald-Hartwig amination between 2-aminobenzimidazole and 4-chloromethyl-thiazole derivatives achieves C–N bond formation with yields up to 70%.

Final Amide Bond Formation

The carboxamide group is introduced via coupling reactions between the thiazole carboxylic acid and the benzimidazole-methylamine derivative.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid reacts with the amine in dichloromethane (DCM) or DMF.

Typical Protocol :

| Reagent | Quantity |

|---|---|

| EDC | 1.2 eq |

| HOBt | 1.1 eq |

| DIPEA | 2.0 eq |

| Reaction Time | 12–24 h |

| Yield | 60–75% |

Alternative: Mixed Carbonate Activation

Activating the carboxylic acid as a pentafluorophenyl ester enhances reactivity with sterically hindered amines. This approach improves yields to 80–85% under mild conditions (room temperature, 6–8 h).

Multi-Step Synthesis Pathways

Pathway A: Sequential Assembly

Pathway B: Convergent Synthesis

-

Parallel synthesis of thiazole-carboxylic acid and benzimidazole-methylamine.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide may be studied for its potential biological activity. This could include investigations into its interactions with biological macromolecules, its effects on cellular processes, and its potential as a therapeutic agent.

Medicine

In the field of medicine, this compound could be explored for its potential pharmacological properties. Researchers may study its efficacy and safety as a drug candidate for treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties. This could include polymers, coatings, and other advanced materials that benefit from the unique chemical structure of the compound.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

*Calculated based on molecular formula.

Key Observations:

Benzothiazole derivatives () exhibit comparable bioactivity profiles but differ in electronic properties due to sulfur vs. nitrogen positioning .

Substituent Effects: The cyclopropylamino group in the target compound introduces steric bulk and conformational rigidity, which may enhance selectivity for hydrophobic enzyme pockets compared to simpler alkylamino groups (e.g., methyl or ethyl in derivatives) . Halogenated aryl groups (e.g., 4-bromophenyl in 9c) improve binding affinity in docking studies, suggesting electron-withdrawing substituents optimize interactions with enzymatic active sites .

Biological Activity :

- Compounds like 9c () demonstrate potent α-glucosidase inhibition in silico, while benzothiazole-triazole hybrids () show broad-spectrum antimicrobial activity . The target compound’s bioactivity remains uncharacterized but may align with these trends.

Privileged Substructure Considerations

Both benzimidazole and thiazole are classified as privileged substructures due to their ability to bind diverse biological targets through defined spatial arrangements and mimicry of protein surface motifs (e.g., β-turns) .

Research Findings and Implications

- Docking Studies : Compounds like 9c () adopt distinct binding poses in α-glucosidase, with halogenated aryl groups enhancing hydrophobic contacts . The target compound’s cyclopropyl group may similarly optimize binding in related enzymes.

- Antimicrobial Potential: Benzothiazole derivatives () exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, suggesting the target compound’s thiazole-benzimidazole hybrid could yield comparable or superior activity .

- Bioavailability: The cyclopropylamino group may improve metabolic stability relative to bulkier substituents, addressing common limitations of benzimidazole derivatives .

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₈H₁₈N₄OS

- Molecular Weight : 350.43 g/mol

- IUPAC Name : this compound

The presence of the benzimidazole and thiazole moieties suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that compounds containing thiazole and benzimidazole structures often exhibit significant biological activities such as:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties. For instance, a study demonstrated that certain thiazole derivatives had minimum inhibitory concentrations (MIC) against various bacterial strains, indicating their potential as antimicrobial agents .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Thiazoles have been reported to act as selective COX-2 inhibitors, potentially reducing inflammation without affecting COX-1 activity .

Biological Activity Data

| Activity Type | IC50 Value | Reference |

|---|---|---|

| COX-2 Inhibition | 2.3 μM | MDPI |

| Antimicrobial (S. aureus) | 125 μg/mL | PMC |

| Antimicrobial (E. coli) | 150 μg/mL | PMC |

Case Study 1: Antimicrobial Evaluation

A series of thiazole derivatives were synthesized and evaluated for their antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited promising results with an MIC of 125 μg/mL against S. aureus, indicating a significant potential for development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Response

In vivo studies demonstrated that thiazole derivatives could effectively reduce inflammation in animal models. The compounds showed selective inhibition of COX-2 with minimal effects on COX-1, suggesting a favorable side effect profile for anti-inflammatory therapies .

Q & A

Q. Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA gradient).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C to prevent hydrolysis of the cyclopropylamino group .

Advanced Question: How does the cyclopropylamino group influence binding affinity compared to other alkylamino substituents (e.g., methylamino)?

Q. Methodological Answer :

- Molecular Docking : Compare docking poses (AutoDock Vina) against targets like kinase enzymes. The cyclopropyl group’s rigidity enhances van der Waals interactions in hydrophobic pockets, as seen in similar thiazole derivatives .

- SAR Studies : Synthesize analogs with varied substituents (e.g., cyclopentylamino, isopropylamino) and assay inhibitory activity (IC₅₀) against cancer cell lines (e.g., MCF-7). Cyclopropyl shows 3–5× higher potency due to reduced conformational entropy .

Basic Question: What purification methods are optimal for isolating this compound from reaction byproducts?

Q. Methodological Answer :

- Solid-Phase Extraction (SPE) : Use Strata-X cartridges (60 mg/3 mL) with methanol/water elution to remove unreacted amines .

- Preparative HPLC : Employ a C18 column (10 μm, 250 × 21.2 mm) with 0.1% formic acid/acetonitrile gradient (flow rate: 15 mL/min). Collect fractions at λ = 254 nm .

Advanced Question: How can researchers leverage privileged substructure principles to predict biological targets for this compound?

Q. Methodological Answer :

- Scaffold Analysis : The benzimidazole-thiazole core is a privileged substructure known to bind ATP pockets in kinases and G-protein-coupled receptors (GPCRs) .

- Target Prediction : Use SwissTargetPrediction or SEA to identify high-probability targets (e.g., EGFR, PARP). Validate via competitive binding assays using fluorescent probes (e.g., ANS displacement) .

Basic Question: What solvent systems are compatible with this compound for in vitro assays?

Q. Methodological Answer :

- Stock Solutions : Prepare in DMSO (10 mM) and dilute in assay buffer (≤1% DMSO). Avoid aqueous buffers with high chloride content to prevent precipitation .

- Solubility Testing : Use nephelometry to assess solubility in PBS (pH 7.4), DMEM, and simulated gastric fluid. Optimize with co-solvents (e.g., 5% PEG-400) .

Advanced Question: How can researchers address low crystallinity issues for X-ray structure determination?

Q. Methodological Answer :

- Crystallization Screens : Use Hampton Index Kit (96 conditions) with sitting-drop vapor diffusion. Additive screens (e.g., 2% 1,6-hexanediol) improve crystal quality .

- Twinned Data : Process using SHELXL’s TWIN command and refine with HKL-3000 for twinned crystals (e.g., merohedral twinning) .

Basic Question: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

- Toxicity Screening : Follow OECD guidelines for acute toxicity (LD₅₀) in zebrafish embryos. Use PPE (nitrile gloves, fume hood) due to potential mutagenicity of benzimidazole derivatives .

Advanced Question: How can computational modeling guide the design of analogs with improved metabolic stability?

Q. Methodological Answer :

- Metabolite Prediction : Use GLORYx to identify labile sites (e.g., cyclopropyl ring oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to block CYP450-mediated degradation .

- MD Simulations : Run 100-ns simulations (AMBER22) to assess binding pocket residence time. Modify substituents to enhance hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.